3-Nitro-2-pyridine-sulfenyl glycine
Description
Structure
3D Structure
Properties
CAS No. |
77357-00-7 |
|---|---|
Molecular Formula |
C7H7N3O4S |
Molecular Weight |
229.22 g/mol |
IUPAC Name |
2-[(3-nitropyridin-2-yl)sulfanylamino]acetic acid |
InChI |
InChI=1S/C7H7N3O4S/c11-6(12)4-9-15-7-5(10(13)14)2-1-3-8-7/h1-3,9H,4H2,(H,11,12) |
InChI Key |
GLAQXAHJBCWHSL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SNCC(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(N=C1)SNCC(=O)O)[N+](=O)[O-] |
Synonyms |
3-Nitro-2-pyridine-sulfenylglycine; 77357-00-7; {[(3-NITROPYRIDIN-2-YL)SULFANYL]AMINO}ACETICACID; NPys-Gly-OH; AC1ODU5Y; 2-[(3-nitropyridin-2-yl)sulfanylamino]aceticAcid; CTK8F5151; ZINC2568064; VP14567; AM032682; OR018387; 2-{[(3-nitropyridin-2-yl)sulfanyl]amino}aceticacid; 3B3-055245 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of 3 Nitro 2 Pyridine Sulfenyl Glycine
Synthesis of 3-Nitro-2-pyridinesulfenyl Chloride (Npys-Cl) as a Key Precursor
The compound 3-Nitro-2-pyridinesulfenyl chloride, abbreviated as Npys-Cl, is the essential starting material for producing N-, O-, and S-Npys-protected amino acids. nih.govsigmaaldrich.comresearchgate.netsigmaaldrich.com It belongs to the class of sulfenyl chlorides and is distinguished by a pyridine (B92270) ring substituted with a nitro group at the 3-position and a sulfenyl chloride group at the 2-position. ontosight.ai This arrangement of functional groups gives the molecule its characteristic reactivity, which is central to its use in synthesis. ontosight.ai Npys-Cl was one of the inaugural stable heterocyclic sulfenyl halides to be isolated and has since become a widely utilized protecting group for amines, alcohols, and thiols. nih.govresearchgate.net
Development of Efficient Synthetic Routes to Npys-Cl
Researchers have described two novel and efficient synthetic pathways to produce Npys-Cl. nih.govsigmaaldrich.com These methods were developed to ensure a reliable supply of this crucial reagent for subsequent derivatization reactions, particularly in the field of peptide synthesis. The availability of these routes has been instrumental in the broader application of the 3-nitro-2-pyridinesulfenyl (Npys) group.
Stability and Handling Considerations for Npys-Cl in Laboratory Synthesis
The stability of Npys-Cl has been a subject of detailed study to define the optimal conditions for its use. While it is described as an extraordinarily stable solid that can be stored for at least a year in a refrigerator, it also exhibits sensitivity to certain conditions. clockss.org A primary drawback is its instability in the presence of light and moisture, which can lead to decomposition into disulfides. clockss.orgjst.go.jp It is also known that sulfenyl halides, in general, are highly susceptible to hydrolysis from atmospheric moisture. thieme-connect.de
Due to its reactivity, handling Npys-Cl requires adherence to safety protocols, including the use of protective equipment and operation in a well-ventilated environment. ontosight.ai To address some of the stability challenges, more stable sulfenylation agents like 4-fluorophenyl 3-nitro-2-pyridinesulfenate (Npys-OPh(pF)) have been developed, which show improved stability during storage and in solution compared to Npys-Cl. researchgate.netjst.go.jpnih.gov
Table 1: Properties and Handling of 3-Nitro-2-pyridinesulfenyl Chloride
| Property | Value/Consideration | Source(s) |
|---|---|---|
| Molecular Formula | C5H3ClN2O2S | sigmaaldrich.com |
| Molecular Weight | 190.61 g/mol | sigmaaldrich.com |
| Appearance | Solid | clockss.org |
| Melting Point | 205 °C (decomposes) | sigmaaldrich.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
| Solubility | Soluble in dichloromethane | sigmaaldrich.com |
| Stability | Stable solid, but sensitive to light and moisture | clockss.orgjst.go.jp |
| Handling | Requires protective gear and good ventilation | ontosight.ai |
Direct Synthesis of 3-Nitro-2-pyridine-sulfenyl Glycine (B1666218)
The direct synthesis of 3-Nitro-2-pyridine-sulfenyl glycine involves the reaction of 3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) with glycine. This reaction is a specific example of the general method used to prepare Npys-protected amino acids. The process typically occurs under anhydrous conditions where Npys-Cl reacts smoothly with the amino group of glycine in the presence of a tertiary amine, such as triethylamine, to yield the corresponding N-Npys-glycine. clockss.org The reaction mechanism leverages the reactivity of the sulfenyl chloride group, which readily forms a covalent bond with the nitrogen atom of the amino acid.
Preparation of Npys-Protected Amino Acid Derivatives
The 3-nitro-2-pyridinesulfenyl (Npys) group serves as a versatile protecting group in peptide synthesis. nih.gov Its application extends to the protection of various functional groups found in amino acids.
Synthesis of N-, O-, and S-Npys-Protected Amino Acids
Npys-Cl is the key reagent for the synthesis of N-, O-, and S-Npys-protected amino acids. nih.govresearchgate.net The specific type of protection depends on the functional group of the amino acid that reacts with Npys-Cl.
N-Npys-Protected Amino Acids: The Npys group can protect the α-amino group of an amino acid or the side-chain amino group, such as the ε-amino group of lysine (B10760008). nih.gov This is achieved by reacting the amino acid with Npys-Cl.
O-Npys-Protected Amino Acids: The reaction of Npys-Cl with the hydroxyl group of amino acids like serine or threonine, or with hydroxy acids in general, yields the corresponding sulfenates (O-Npys derivatives). clockss.org This reaction is typically carried out under anhydrous conditions in the presence of a tertiary amine. clockss.org
S-Npys-Protected Amino Acids: For sulfur-containing amino acids like cysteine, the Npys group is used to protect the thiol function. nih.gov The reaction of Npys-Cl with the thiol group of cysteine produces S-(3-nitro-2-pyridylthio)cysteine, or Cys(Npys). researchgate.net This derivative is particularly useful as it acts as an activated disulfide, readily reacting with other free thiols to form disulfide bonds. researchgate.net
Specific Synthesis of N-(3-Nitro-2-pyridinesulfenyl)-L-leucine and Related Glycine Analogs
The synthesis of N-(3-Nitro-2-pyridinesulfenyl)-L-leucine and other Npys-protected amino acids, such as Npys-alanine, follows the general procedure established for N-protection. nih.gov The amino acid (e.g., L-leucine or alanine) is reacted with Npys-Cl in a suitable solvent system, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The stability of Npys-Cl in various solvents has been assessed to determine the most favorable conditions for these syntheses. nih.gov The successful synthesis of derivatives like Npys-Ala and Boc-Lys(Npys) demonstrates the broad applicability of this method to a range of amino acids, including those with aliphatic side chains like leucine (B10760876) and glycine. nih.gov
Table 2: Examples of Npys-Protected Amino Acids and Precursors
| Compound Name | Abbreviation/Synonym | Role/Application | Source(s) |
|---|---|---|---|
| 3-Nitro-2-pyridinesulfenyl chloride | Npys-Cl | Key precursor for Npys-protection | nih.govsigmaaldrich.comsigmaaldrich.com |
| This compound | Npys-Gly | N-protected glycine derivative | |
| N-(3-Nitro-2-pyridinesulfenyl)-L-leucine | Npys-Leu | N-protected leucine derivative | |
| N-(3-Nitro-2-pyridinesulfenyl)-Alanine | Npys-Ala | N-protected alanine (B10760859) analog | nih.gov |
| Nα-Boc-Nε-(3-nitro-2-pyridinesulfenyl)-L-lysine | Boc-Lys(Npys) | Side-chain N-protected lysine for SPPS | nih.govnih.gov |
| S-(3-nitro-2-pyridylthio)cysteine | Cys(Npys) | S-protected/activated cysteine derivative | researchgate.net |
| 4-Fluorophenyl 3-nitro-2-pyridinesulfenate | Npys-OPh(pF) | Stable alternative sulfenylating agent | researchgate.netnih.gov |
| Triethylamine | Base used in synthesis | clockss.org | |
| Acetonitrile | Solvent used in synthesis | clockss.org | |
| Dichloromethane | Solvent used in synthesis | sigmaaldrich.comclockss.org | |
| Methanol | Solvent used in purification | clockss.org | |
| 4-(3'-nitro-2'-pyridinesulfenyloxymethyl)phenyl acetic acid | Example of an O-Npys derivative | clockss.org |
| Methyl 3-nitro-2-pyridinesulfenate | | Example of an O-Npys derivative | clockss.org |
Enantioselective Approaches to Glycine Derivatives Relevant to Sulfenylation Chemistry
The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic and medicinal chemistry. Among these, sulfur-containing amino acids are of significant interest due to their presence in various biologically active peptides and their utility as synthetic intermediates. The introduction of a sulfenyl group onto the α-carbon of glycine in an enantioselective manner presents a direct and efficient route to chiral α-sulfenylated amino acids. This section explores various enantioselective methodologies for the synthesis of glycine derivatives that are pertinent to sulfenylation chemistry, with a focus on phase-transfer catalysis, metal-complex-mediated synthesis, and organocatalysis.
A critical reagent in this field is 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), which serves as a source for the 3-nitro-2-pyridinesulfenyl (Npys) group. This group is not only a protecting group for thiols but also an activator for disulfide bond formation. nih.govresearchgate.net The stability and reactivity of Npys-Cl have been studied, making it a valuable tool for the synthesis of N-, O-, and S-Npys-protected amino acids. nih.gov
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) has emerged as a powerful tool for the asymmetric sulfenylation of glycine derivatives. austinpublishinggroup.com This method typically involves the use of a chiral catalyst, often derived from cinchona alkaloids, to control the stereochemical outcome of the reaction between a glycine Schiff base and a sulfenylating agent under biphasic conditions. austinpublishinggroup.comnih.govnih.gov
A study by researchers detailed the asymmetric sulfenylation of a glycine derivative using newly designed chiral phase-transfer catalysts derived from cinchona alkaloids. austinpublishinggroup.com The reaction conditions, catalyst structure, and the electronic nature of the sulfenylating agent were found to significantly influence both the yield and the enantioselectivity of the reaction. For instance, the use of a catalyst with a modified quinoline (B57606) moiety led to moderate to high yields and enantiomeric excesses (ee). austinpublishinggroup.com The study highlighted that sulfenylation reagents with electron-donating groups on the aromatic ring generally resulted in higher enantioselectivities. austinpublishinggroup.com
Table 1: Asymmetric Sulfenylation of a Glycine Derivative using Chiral Phase-Transfer Catalysts austinpublishinggroup.com
| Catalyst | Sulfenylating Reagent (Ar) | Yield (%) | ee (%) |
| Catalyst 1 | Phenyl | 75 | 65 |
| Catalyst 2 | 4-Methoxyphenyl | 68 | 88 |
| Catalyst 3 | 4-Chlorophenyl | 82 | 72 |
| Catalyst 3 | 4-Nitrophenyl | 85 | 58 |
Reaction conditions involved the glycine derivative, sulfenylation reagent, and catalyst in an organic solvent with an aqueous base solution.
The success of this approach lies in the formation of a tight ion pair between the enolate of the glycine Schiff base and the chiral quaternary ammonium (B1175870) salt of the catalyst, which shields one face of the enolate, leading to a stereoselective attack by the electrophilic sulfur species. nih.govnih.gov
Chiral Ni(II) Complex-Mediated Synthesis
Another prominent strategy for the asymmetric synthesis of α-amino acids involves the use of chiral Ni(II) complexes of glycine Schiff bases. rsc.orgcas.cnnih.gov These complexes function as chiral glycine enolate equivalents, where the metal center and the chiral ligand create a rigid, well-defined chiral environment that directs the approach of electrophiles. rsc.org
While this method is extensively used for alkylation reactions, it is also applicable to the synthesis of α-sulfenylated amino acids. The general approach involves the deprotonation of the α-carbon of the Ni(II)-bound glycine, followed by the reaction with a suitable sulfenylating agent. The stereochemical outcome is dictated by the chiral ligand, which is often derived from (S)-o-[(N-benzylprolyl)amino]benzophenone or similar structures. rsc.org After the sulfenylation step, the desired α-sulfenylated amino acid can be liberated from the complex by acidic hydrolysis, and the chiral auxiliary can often be recovered. nih.gov
Table 2: Representative Enantioselective Alkylations using Chiral Ni(II) Glycine Complexes rsc.org
| Alkylating Agent | Product Amino Acid | Optical Yield (%) |
| Methyl Iodide | (S)-Alanine | 85 |
| Isopropyl Bromide | (S)-Valine | 92 |
| Benzyl (B1604629) Bromide | (S)-Phenylalanine | 90 |
While this table shows alkylation data, similar stereocontrol is expected for sulfenylation reactions using appropriate electrophilic sulfur reagents.
The high diastereoselectivity observed in these reactions is attributed to the thermodynamic control of the reaction, where the incoming electrophile attacks the less hindered face of the complex. nih.gov
Organocatalytic Approaches
In recent years, organocatalysis has gained significant traction as a metal-free alternative for enantioselective transformations. st-andrews.ac.uk Chiral organocatalysts, such as bifunctional thioureas, squaramides, and isothioureas, have been successfully employed in the α-functionalization of various carbonyl compounds. st-andrews.ac.ukresearchgate.net
The application of organocatalysis to the enantioselective sulfenylation of glycine derivatives is a promising area of research. For instance, isothiourea catalysts have been shown to activate glycine Schiff base aryl esters, enabling their enantioselective 1,4- and 1,6-addition to various acceptors. st-andrews.ac.uk This activation proceeds through the formation of a C(1)-ammonium enolate, which then reacts with an electrophile. This strategy could be extended to sulfenylation reactions using an appropriate electrophilic sulfur source.
A study on the enantioselective α-sulfenylation of azlactones, which are masked α-amino acid derivatives, using a cinchona alkaloid-derived squaramide catalyst demonstrated the potential of this approach. researchgate.net High enantioselectivities were achieved for the introduction of a sulfur-substituted quaternary stereocenter. researchgate.net While not directly involving a glycine Schiff base, this work provides a strong precedent for the organocatalytic enantioselective sulfenylation of glycine-derived nucleophiles.
Further research into bifunctional catalysts that can simultaneously activate the glycine derivative and the sulfenylating agent through hydrogen bonding or other non-covalent interactions is expected to lead to highly efficient and selective methods for the synthesis of chiral sulfenylated amino acids. mdpi.com
Chemical Reactivity and Mechanistic Investigations of 3 Nitro 2 Pyridine Sulfenyl Glycine and Its Analogs
Reactivity of the 3-Nitro-2-pyridinesulfenyl (Npys) Group with Thiols
The Npys group is renowned for its reactivity towards thiol-containing molecules, a characteristic central to its application in peptide synthesis and modification. nih.govthieme-connect.denih.gov This reactivity stems from the electrophilic nature of the sulfur atom in the Npys moiety, which is enhanced by the electron-withdrawing nitro group on the pyridine (B92270) ring. ontosight.ai
Nucleophilic Reactivity of Cysteine Thiol Groups with Npys-Activated Species
The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form. nih.gov This high nucleophilicity allows it to readily attack the electrophilic sulfur of an Npys-activated species, such as Npys-glycine. nih.govthieme-connect.denih.gov This reaction leads to the formation of a mixed disulfide bond and the release of 3-nitro-2-thiopyridone. The cysteine residue modified with the Npys group can selectively react with a free thiol of another cysteine to form a disulfide bond. researchgate.netoup.com The reactivity of the cysteine thiol is governed by its pKa, which can be influenced by the local protein microenvironment. nih.govcreative-proteomics.com
The reaction can be summarized as follows:
Activation: The Npys group activates the sulfur atom, making it susceptible to nucleophilic attack.
Nucleophilic Attack: The thiolate anion of a cysteine residue attacks the activated sulfur atom.
Disulfide Formation: A new disulfide bond is formed between the cysteine residue and the Npys-containing molecule.
Leaving Group Departure: The 3-nitro-2-thiopyridone molecule is released.
This selective reactivity is crucial for the directed formation of disulfide bridges in peptides and proteins, a key aspect of their structural integrity and biological function. thieme-connect.dersc.org
Kinetics and Thermodynamics of Disulfide Bond Formation via Npys Derivatives
The formation of disulfide bonds mediated by Npys derivatives is a thermodynamically favorable process, driven by the formation of a stable disulfide linkage and the release of the stable 3-nitro-2-thiopyridone leaving group. nih.govnih.govnih.govresearchgate.net The kinetics of the reaction are generally rapid, allowing for efficient disulfide bond formation under mild conditions. sigmaaldrich.comcsic.es
Several factors influence the rate of this reaction:
pH: The reaction rate is pH-dependent, as the concentration of the more nucleophilic thiolate anion increases with higher pH. nih.gov
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the transition state, thereby influencing the reaction kinetics.
Steric Hindrance: Steric hindrance around the reacting thiol or the Npys group can slow down the rate of disulfide formation. csic.es
Mechanistic Elucidation of Npys-Mediated Sulfenylation Reactions
The sulfenylation reaction mediated by Npys derivatives has been a subject of mechanistic studies to understand the underlying pathways and influencing factors. nih.govnih.gov
Proposed Reaction Pathways for Npys-Disulfide Formation
The generally accepted mechanism for Npys-disulfide formation involves a direct nucleophilic attack of a thiol on the electrophilic sulfur of the Npys group. nih.govnih.govsmolecule.com This process is a type of thiol-disulfide interchange reaction. csic.es
A plausible pathway involves the following steps:
Protonation (under acidic conditions): In acidic media, the pyridine nitrogen can be protonated, further increasing the electrophilicity of the sulfenyl sulfur.
Nucleophilic Attack: The thiol group of a cysteine residue attacks the sulfur atom of the Npys derivative.
Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Leaving Group Departure: The intermediate collapses, leading to the formation of the disulfide bond and the release of 3-nitro-2-thiopyridone.
Recent studies have also explored alternative mechanisms, such as those involving radical intermediates, particularly under specific reaction conditions or with different substrates. researchgate.netbeilstein-journals.org
Influence of Reaction Conditions (e.g., Solvent, pH, Catalysis) on Mechanism
The mechanism and efficiency of Npys-mediated sulfenylation are significantly influenced by the reaction conditions. nih.govresearchgate.net
Solvent: The polarity and protic nature of the solvent can influence the reaction rate and mechanism. For instance, polar protic solvents can stabilize charged intermediates and transition states. Research has shown that solvents like acetic acid can be used to achieve selective sulfenylation. researchgate.netresearchgate.net
pH: The pH of the reaction medium plays a critical role. While acidic conditions can activate the Npys group, a higher pH increases the concentration of the nucleophilic thiolate, often leading to faster reaction rates. nih.gov However, the stability of the Npys group itself can be compromised at very high pH. creative-peptides.com
Catalysis: Lewis acids have been shown to promote sulfenylation reactions in some contexts, potentially by activating the electrophilic sulfur species. beilstein-journals.org Additionally, the presence of certain catalysts can influence the reaction pathway and product distribution. beilstein-journals.org
The table below summarizes the influence of various reaction conditions on Npys-mediated sulfenylation:
| Reaction Condition | Influence on Mechanism and Outcome |
| Solvent | Affects solubility, stabilizes intermediates, and can influence reaction rate. Acetic acid has been used for selective reactions. researchgate.netresearchgate.net |
| pH | Controls the ionization state of the thiol (thiol vs. thiolate) and can affect the stability of the Npys group. nih.govcreative-peptides.com |
| Catalysis | Lewis acids can enhance the electrophilicity of the Npys group. beilstein-journals.org Other catalysts may alter the reaction pathway. beilstein-journals.org |
Stability and Cleavage of Npys Protecting Groups
The utility of the Npys group as a protecting group in peptide synthesis is determined by its stability under various conditions and the ease of its selective removal. researchgate.netcreative-peptides.com
The Npys group is generally stable to acidic conditions, such as those used for the removal of Boc protecting groups (e.g., trifluoroacetic acid, HF). researchgate.netoup.comnih.gov However, its stability is limited under basic conditions, such as the piperidine (B6355638) treatment used in Fmoc-based solid-phase peptide synthesis, making it less suitable for this strategy. nih.govsigmaaldrich.com
Cleavage of the Npys group can be achieved under mild conditions using various reagents, most commonly thiols. nih.gov The deprotection proceeds via a thiol-disulfide exchange reaction. A variety of thiolytic agents can be used, including 2-mercaptoethanol (B42355), 3-mercaptoacetic acid, and 2-mercaptopyridine (B119420). nih.gov The choice of the cleavage reagent can be tailored to the specific requirements of the synthetic strategy.
The table below outlines the stability and cleavage conditions for the Npys group:
| Condition/Reagent | Effect on Npys Group |
| Acidic Conditions (TFA, HF) | Generally stable. researchgate.netoup.comnih.gov |
| Basic Conditions (Piperidine) | Labile, limiting its use in Fmoc chemistry. nih.govsigmaaldrich.com |
| Thiolysis (e.g., 2-mercaptoethanol) | Mild and efficient cleavage. nih.gov |
Thiolysis and Other Deprotection Strategies
The removal of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group is a critical step in its application in peptide synthesis. The Npys group is susceptible to cleavage under mild acidic conditions and, notably, through thiolysis, offering a soft and selective method for deprotection. nih.govnih.gov
Thiolysis is a primary method for Npys group removal and has been studied extensively. The reaction proceeds efficiently in a short time and can be monitored spectrophotometrically. nih.gov A variety of thiol-containing reagents have been proven effective for the deprotection of N-Npys, O-Npys, and S-Npys protected moieties. For instance, O- and N-Npys groups can be mildly cleaved using reagents like 2-mercaptopyridine and 2-mercaptomethyl imidazole. nih.gov In contrast, the S-Npys group, used for protecting the thiol side chain of cysteine, requires reagents such as 3-mercaptoacetic acid or 2-mercaptoethanol for effective removal. nih.gov
Beyond thiolysis, other reagents and conditions have been established for Npys deprotection. The group can be removed by treatment with very dilute hydrochloric acid (e.g., 0.1-0.2 N HCl in dioxane). nih.gov Furthermore, neutral conditions employing triphenylphosphine (B44618) or 2-pyridinethiol 1-oxide are also effective for cleaving the Npys group. nih.govnih.gov An optimized procedure has been described for the quantitative deprotection of the Nε-Npys group from a lysine (B10760008) residue on a solid support using 2-mercaptopyridine-N-oxide. nih.gov
The following table summarizes various reagents and their targets for the deprotection of Npys-protected functional groups.
| Deprotection Reagent | Target Npys-Protected Group(s) | Reference(s) |
| 2-Mercaptopyridine | O-Npys, N-Npys | nih.gov |
| 2-Mercaptomethyl imidazole | O-Npys, N-Npys | nih.gov |
| 3-Mercaptoacetic acid | S-Npys | nih.gov |
| 2-Mercaptoethanol | S-Npys | nih.gov |
| 2-Pyridinethiol 1-oxide | N-Npys | nih.govnih.gov |
| Triphenylphosphine | N-Npys | nih.gov |
| Dilute HCl in dioxane | N-Npys | nih.gov |
Selective Deprotection in Orthogonal Protection Schemes
A significant advantage of the 3-nitro-2-pyridinesulfenyl (Npys) group is its unique cleavage conditions, which make it highly compatible with orthogonal protection strategies in complex peptide synthesis. thieme-connect.de Orthogonal protection allows for the selective removal of one type of protecting group in a specific order without affecting others present in the molecule. wikipedia.org
The Npys group's stability profile is key to its orthogonality. It is resistant to trifluoroacetic acid (TFA), a reagent commonly used to remove tert-butyl (tBu) based protecting groups, and also to 88% formic acid. nih.gov This stability allows the Npys group to be used alongside the widely adopted Fmoc/tBu and Boc/Bzl protection schemes. iris-biotech.deresearchgate.netresearchgate.net
Specifically, the Npys group can be selectively cleaved under neutral conditions (e.g., with triphenylphosphine or specific thiols) in the presence of many other common acid-labile or base-labile protecting groups. nih.gov Research has demonstrated that the Npys group can be removed without affecting the benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc), 2-(4-biphenylyl)propyl(2)oxycarbonyl (Bpoc), 9-fluorenylmethyloxycarbonyl (Fmoc), benzyl (B1604629) (Bzl), or tert-butyl (tBu) groups. nih.gov
This orthogonality has been practically applied in the synthesis of complex peptides. For example, a synthetic strategy for a template-assembled synthetic peptide utilized both Fmoc and Npys groups to protect the ε-amino functions of different lysine residues within the same peptide, allowing for site-specific modification. nih.gov The compatibility of the Npys group has also been shown in a Boc-benzyl based solid-phase synthesis. researchgate.net
The table below illustrates the orthogonal nature of the Npys group by comparing its deprotection conditions with those of other standard protecting groups used in peptide synthesis.
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonal to Npys? |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Yes |
| Benzyl | Bzl | Strong Acid (e.g., HF), Hydrogenolysis | Yes |
| tert-Butyl | tBu | Strong Acid (e.g., TFA) | Yes |
| Benzyloxycarbonyl | Z | Hydrogenolysis, HBr/AcOH | Yes |
| 3-Nitro-2-pyridinesulfenyl | Npys | Thiols, PPh₃, Dilute Acid | N/A |
Comparative Reactivity with Other Sulfenylating Agents
The reactivity of the Npys group stems from its parent sulfenylating agent, 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). nih.gov Npys-Cl is used to introduce the protecting group onto amino acids. nih.gov The resulting Npys-protected amino acid, such as Npys-glycine, possesses an "active" disulfide bond that can be further utilized in peptide synthesis, for example, in disulfide bond formation. jst.go.jpresearchgate.net
The reactivity and stability of Npys-based reagents can be compared to other sulfenylating agents used in organic synthesis. A significant drawback of Npys-Cl is its instability, particularly in the presence of moisture or light. jst.go.jp This has led to the development of more stable alternatives. One such alternative is 4-fluorophenyl 3-nitro-2-pyridinesulfenate (Npys-OPh(pF)), which shows high reactivity comparable to Npys-Cl in forming the active Cys(Npys) disulfide but possesses superior physicochemical stability. jst.go.jp
In the context of cysteine side-chain protection, the Npys group has been evaluated against other protecting groups. A comparative synthesis of Lys8-vasopressin used the Npys group for cysteine protection in parallel with a synthesis using the 3,4-dimethylbenzyl (DMB) group. researchgate.net This study helped to establish the versatility and limitations of the Npys group in solid-phase synthesis, demonstrating its stability to TFA and limited stability to HF in the absence of thiols. researchgate.net
The broader class of sulfenylating agents includes various aryl and alkyl sulfenyl halides and their derivatives. acs.org Reagents like p-nitrobenzenesulfenyl chloride (p-NO₂C₆H₄SCl) have been used in combination with silver triflate for the activation of thioglycosides in carbohydrate chemistry. nih.gov Other specialized agents, such as PhSZnBr, have been developed for the synthesis of thiol esters from acyl chlorides under solvent-free conditions. researchgate.net These agents operate under different mechanisms and conditions, highlighting the diverse landscape of sulfenylation chemistry.
The following table provides a comparison of different sulfenylating agents and their characteristics.
| Sulfenylating Agent | Abbreviation / Formula | Key Features | Reference(s) |
| 3-Nitro-2-pyridinesulfenyl chloride | Npys-Cl | Widely used for Npys protection; unstable to light/moisture. | nih.govjst.go.jp |
| 4-Fluorophenyl 3-nitro-2-pyridinesulfenate | Npys-OPh(pF) | High reactivity, superior stability compared to Npys-Cl. | jst.go.jp |
| 3,4-Dimethylbenzyl group (for Cys protection) | DMB | Used as a comparative protecting group in SPPS. | researchgate.net |
| p-Nitrobenzenesulfenyl chloride | p-NO₂C₆H₄SCl | Used with AgOTf for thioglycoside activation. | nih.gov |
| Phenylsulfenylzinc bromide | PhSZnBr | Used for thiol ester synthesis under solvent-free conditions. | researchgate.net |
Applications in Advanced Peptide Synthesis and Bio Conjugation
Role of the 3-Nitro-2-pyridinesulfenyl Group as a Protecting and Activating Moiety
The 3-nitro-2-pyridinesulfenyl (Npys) group is a versatile tool in peptide synthesis, primarily utilized for the protection and subsequent activation of the thiol function of cysteine residues. researchgate.netoup.com This dual functionality is pivotal for the controlled formation of disulfide bonds. researchgate.netnih.gov The Npys group is introduced to the cysteine thiol via reaction with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). researchgate.netnih.gov
The Npys protecting group exhibits stability under acidic conditions, such as those involving trifluoroacetic acid (TFA), HCl, and HF, which are commonly used in peptide synthesis. researchgate.netoup.comresearchgate.net However, it can be readily removed under neutral conditions using reagents like tri-n-butylphosphine or triphenylphosphine (B44618), or with 2-pyridinethiol 1-oxide, without affecting other common protecting groups. oup.comnih.gov This orthogonality is a key advantage in complex synthetic strategies. nih.gov
Crucially, the Npys-protected cysteine, Cys(Npys), acts as an "active disulfide." jst.go.jpnih.gov It can selectively react with a free thiol group of another cysteine residue to form a disulfide bond through a thiol-disulfide exchange mechanism. researchgate.netoup.com This reaction is highly efficient and proceeds under mild conditions, making it a favored method for directed disulfide bond formation. researchgate.netnih.gov
Cysteine Protection and Activation in Peptide Synthesis
The protection of the cysteine thiol group with the Npys moiety is a cornerstone of its application in peptide synthesis. researchgate.netoup.com The resulting Cys(Npys) residue is stable during the various steps of peptide chain elongation. researchgate.net This stability prevents unwanted side reactions of the highly reactive thiol group. rsc.org
The activation aspect of the Npys group comes into play when a disulfide bond is desired. The Npys-activated thiol of one cysteine can react specifically with the free thiol of another cysteine, leading to the formation of a disulfide bridge and the release of 3-nitro-2-thiopyridone. researchgate.netjst.go.jp This directed approach avoids the statistical and often low-yielding formation of disulfide bonds that can occur with simple air oxidation of multiple free thiols. researchgate.net
Compatibility with Solid-Phase Peptide Synthesis (SPPS) Methodologies (Boc and Fmoc Strategies)
The Npys group has demonstrated compatibility with solid-phase peptide synthesis (SPPS), the predominant method for producing synthetic peptides. researchgate.netnih.gov It has been successfully employed in both major SPPS strategies: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methods. researchgate.net
In the Boc strategy , which utilizes strong acids like HF for final cleavage from the resin, the Npys group is generally stable, although its stability can be compromised in the presence of thiols in the cleavage cocktail. researchgate.netresearchgate.net Boc-Cys(Npys)-OH can be incorporated directly during peptide chain elongation. researchgate.net
For the Fmoc strategy , which employs a base (piperidine) for Nα-deprotection, the direct incorporation of Fmoc-Cys(Npys)-OH can be problematic due to the instability of the Npys group to the basic conditions. sigmaaldrich.com To circumvent this, Cys(Npys) is often introduced at the N-terminus of the peptide using Boc-Cys(Npys)-OH after the completion of the Fmoc-based chain assembly. researchgate.netsigmaaldrich.com An alternative approach involves the post-synthetic modification of a cysteine residue protected with a more stable group, like trityl (Trt), to introduce the Npys group on the resin-bound peptide. sigmaaldrich.com This is achieved by treating the Cys(Trt)-containing peptide with Npys-Cl or a related reagent. researchgate.net
| SPPS Strategy | Compatibility with Npys Group | Method of Incorporation |
| Boc | Generally compatible. researchgate.netresearchgate.net | Direct incorporation of Boc-Cys(Npys)-OH. researchgate.net |
| Fmoc | Npys group is unstable to piperidine (B6355638). sigmaaldrich.com | - Introduction at the N-terminus using Boc-Cys(Npys)-OH. researchgate.netsigmaaldrich.com - Post-synthetic modification of a Cys(Trt) residue. researchgate.netsigmaaldrich.com |
Directed Disulfide Bond Formation in Peptides and Proteins
The ability to direct the formation of specific disulfide bonds is critical for synthesizing peptides and proteins with multiple cysteine residues, where incorrect pairing can lead to misfolded and inactive molecules. The Npys methodology provides a powerful solution for achieving regioselective disulfide bond formation. researchgate.netnih.gov
The core principle involves the selective reaction between a Cys(Npys) residue and a free cysteine thiol. researchgate.net By strategically placing the Npys group on one cysteine and having another cysteine with a free thiol, a specific disulfide bridge can be formed, while other cysteine residues remain protected with orthogonal protecting groups. rsc.org
Synthesis of Cyclic Peptides Containing Disulfide Bridges
The Npys method is particularly well-suited for the synthesis of cyclic peptides where the ring is closed via a disulfide bond. researchgate.netchemicalbook.com This is a common structural motif in many biologically active peptides. The process typically involves synthesizing a linear peptide precursor containing one Cys(Npys) residue and one cysteine with a removable protecting group. jst.go.jp After selective deprotection of the second cysteine to expose its free thiol, an intramolecular thiol-disulfide exchange reaction is initiated, leading to the formation of the cyclic disulfide-bridged peptide. researchgate.netjst.go.jp This approach has been successfully used in the synthesis of peptides like oxytocin (B344502) and lysine-vasopressin. researchgate.netresearchgate.netoup.com
A notable advancement is the development of disulfide-driven cyclic peptide synthesis (DdCPS). jst.go.jpnih.gov This strategy involves first forming the disulfide bond between two peptide fragments, one of which is activated with an Npys group, and then performing an intramolecular amide bond formation to cyclize the peptide backbone. jst.go.jpnih.gov This method can improve the efficiency of cyclization due to the proximity of the reacting ends enforced by the disulfide bridge. nih.gov
| Peptide | Synthetic Strategy | Key Features |
| Oxytocin | Npys-mediated intramolecular cyclization. jst.go.jpresearchgate.net | Efficient formation of the cyclic disulfide bridge. researchgate.net |
| Lysine-Vasopressin | Solid-phase synthesis with Cys(Npys). researchgate.netoup.com | Demonstrates compatibility with SPPS for cyclic peptide synthesis. researchgate.net |
| Human Endothelin-2 | Disulfide-driven cyclic peptide synthesis (DdCPS). nih.gov | Two-step process involving disulfide ligation followed by intramolecular amide bond formation. nih.gov |
Preparation of Unsymmetrical Disulfides
The Npys method is highly effective for the synthesis of unsymmetrical disulfides, where two different cysteine-containing molecules are linked. researchgate.net This is achieved by reacting a molecule containing a Cys(Npys) residue with another molecule containing a free cysteine thiol. oup.comacs.org The high selectivity of the reaction ensures the formation of the desired heterodimer with minimal formation of homodimers. researchgate.net This has been applied in the synthesis of various peptide fragments and bioconjugates. nih.gov For instance, all conventional S-protecting groups of cysteine can be selectively converted to the Npys group, which can then react with a free thiol of another cysteine residue to form an unsymmetrical disulfide bond. oup.com
Sequential Disulfide Ligation for Polypeptide Construction
For the construction of larger polypeptides with multiple disulfide bonds, the Npys methodology can be used for sequential disulfide ligation. researchgate.net This involves a stepwise approach where disulfide bonds are formed in a controlled manner. One pair of cysteines is reacted to form the first disulfide bond, while other cysteines remain protected. rsc.org Then, a second set of protecting groups is removed, and the next disulfide bond is formed. This process can be repeated to build complex multi-disulfide-bridged proteins. researchgate.net
An example of this is the construction of an HIV-1 protease disulfide analog, which was achieved through two sequential disulfide ligations of three peptide fragments. dntb.gov.ua This highlights the precision and control afforded by the Npys chemistry in assembling complex polypeptide structures.
Solid-Phase Disulfide Ligation (SPDSL) Techniques
Solid-Phase Disulfide Ligation (SPDSL) represents a robust strategy for the formation of disulfide bonds, which are critical for the structural integrity and biological activity of many peptides and proteins. nih.gov The use of 3-nitro-2-pyridinesulfenyl (Npys) protecting groups is central to many SPDSL methodologies due to their unique reactivity. The Npys group not only serves as a stable protecting group for the thiol side chain of cysteine residues but also functions as an activating group that facilitates selective disulfide bond formation through thiol-disulfide exchange. nih.govresearchgate.net
Development of One-Pot SPDSL Methodologies
One such methodology employs an Npys-Cl resin. In this process, a peptide fragment containing a t-butyl-protected cysteine is loaded onto the resin. The Npys group on the resin activates the cysteine, which can then react with a second, unprotected thiol-containing fragment in solution. This disulfide exchange reaction efficiently produces the desired disulfide-linked peptide in the solution, while excess reagents and by-products remain bound to the resin. jst.go.jp
Researchers have also developed disulfide-driven cyclic peptide synthesis (DdCPS), a strategy that involves the initial formation of a disulfide bridge between two peptide fragments via one-pot SPDSL, followed by an intramolecular cyclization to form the final cyclic peptide. nih.gov This pre-formation of the disulfide bond brings the reactive ends of the peptide chain into close proximity, thereby promoting efficient and regioselective intramolecular amide bond formation. nih.gov
More recent innovations include the use of more stable Npys reagents, such as solid-supported 4-fluorophenyl 3-nitro-2-pyridinesulfenate (Npys-OPh(pF)), which exhibits similar reactivity to Npys-Cl but with enhanced stability. researchgate.net Additionally, water-soluble Npy-sulfenates have been engineered to facilitate disulfide bond formation in aqueous conditions, which is particularly beneficial for biomolecules that are sensitive to organic solvents. nih.gov
Application to the Synthesis of Biologically Relevant Peptides (e.g., Oxytocin, Conotoxins)
The utility of Npys-mediated SPDSL is powerfully demonstrated in the synthesis of biologically active peptides like oxytocin and conotoxins.
Oxytocin: This nonapeptide hormone, characterized by a single disulfide bridge, has been a key target for validating new synthetic methodologies. One-pot SPDSL has been successfully applied to the synthesis of oxytocin. The process involves the elongation of the peptide chain on a solid support, on-resin sulfenylation of a cysteine residue with an Npys reagent, disulfide ligation with a second peptide fragment, intramolecular cyclization, and finally, cleavage from the resin. jst.go.jpnih.gov This approach has yielded oxytocin in good purity and yield, demonstrating the robustness of the one-pot DdCPS strategy. jst.go.jp For instance, a one-pot synthesis of oxytocin was achieved with an isolated yield of 28% over 13 steps. nih.gov
| Peptide | Synthetic Strategy | Key Reagent | Notable Outcome |
| Oxytocin | One-pot Disulfide-Driven Cyclic Peptide Synthesis (DdCPS) | 3-nitro-2-pyridinesulfenate (Npys-OR) | High-purity cyclic peptide with minimal by-products. jst.go.jp |
| α-Conotoxin ImI | On-resin disulfide bond formation | Methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) | Efficient synthesis with minimal oligomer formation. researchgate.net |
| Conotoxins (general) | Orthogonal protection strategy for multiple disulfide bonds | Mob, Trt, and Acm protecting groups | Synthesis of conotoxins with three disulfide bonds in yields of 20-30%. nih.gov |
Conotoxins: These are a diverse family of neurotoxic peptides isolated from the venom of marine cone snails, often characterized by multiple disulfide bonds that define their rigid structure and high receptor selectivity. nih.gov The synthesis of conotoxins presents a significant challenge due to the need for precise, regioselective formation of these disulfide bridges. nih.gov
Npys-based strategies have been instrumental in tackling this challenge. For example, methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) has been used as a mild oxidizing agent for on-resin disulfide bond formation in the synthesis of α-conotoxin ImI, which contains two disulfide bonds. researchgate.net Furthermore, orthogonal protection strategies, which involve using multiple protecting groups that can be removed under different conditions, are often employed in conjunction with Npys chemistry to control the sequential formation of disulfide bonds in conotoxins with complex disulfide connectivities. nih.govucl.ac.uk
Introduction of N-epsilon-Branching at Lysine (B10760008) Residues during SPPS using Npys
The 3-nitro-2-pyridinesulfenyl (Npys) group offers a valuable tool for creating branched peptides through the selective modification of lysine residues during solid-phase peptide synthesis (SPPS). nih.govresearchgate.net The ε-amino group of a lysine residue can be protected with an Npys group, which is orthogonal to the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group. nih.gov
This orthogonality allows for the selective deprotection of the Npys group on the lysine side chain while the peptide remains attached to the solid support and the α-amino group remains protected. This exposes a reactive site for the attachment of another peptide chain or a different molecule, leading to the formation of a branched structure. nih.gov This technique has been applied in the synthesis of template-assembled synthetic peptides (TASPs), where multiple peptide chains are attached to a central scaffold. nih.govresearchgate.net
A procedure for the selective and quantitative removal of the Npys group from the ε-amino function of lysine on a resin-bound peptide has been optimized using 2-mercaptopyridine-N-oxide. nih.gov
Utilization in Chemo-Selective Bio-Conjugation Strategies
The reactivity of the 3-nitro-2-pyridinesulfenyl group makes it a valuable tool for chemo-selective bioconjugation. The Npys group can react specifically with free thiol groups, such as those on cysteine residues in proteins, to form stable disulfide bonds under mild conditions. nih.gov This selectivity is crucial for modifying complex biomolecules without causing unwanted side reactions with other functional groups. nih.gov
This strategy has been employed to create peptide-drug conjugates, where a therapeutic agent is linked to a peptide that can target specific cells or tissues. The disulfide linkage is often designed to be cleavable under the reducing conditions found inside cells, allowing for the targeted release of the drug.
While the direct use of "3-Nitro-2-pyridine-sulfenyl glycine" in extensive bioconjugation studies is not broadly documented in the provided search results, the underlying chemistry of the Npys group is a cornerstone of many modern bioconjugation techniques. The principles of Npys-mediated disulfide formation are readily adaptable for linking Npys-activated molecules, including Npys-glycine, to proteins and other biomolecules for various applications in diagnostics and therapeutics.
Investigation of Biological Activities and Mechanistic Pathways of 3 Nitro 2 Pyridine Sulfenyl Glycine Derivatives in Vitro Focus
Enzyme Inhibition Studies of Npys-Derived Compounds
The 3-nitro-2-pyridinesulfenyl (Npys) moiety, a component of 3-Nitro-2-pyridine-sulfenyl glycine (B1666218), is recognized for its utility as a protecting group in peptide synthesis, particularly for thiol groups. nih.gov Beyond this synthetic application, derivatives incorporating the Npys group have been investigated for their potential as enzyme inhibitors, targeting specific classes of proteases.
Research has demonstrated the potent inhibitory capacity of S-(3-nitro-2-pyridinesulfenyl)-cysteine (C-Npys) and its peptide derivatives against thiol-containing serine proteinases. nih.govresearchgate.net A notable study focused on an extracellular serine-thiol proteinase produced by the fungal pathogen Paracoccidioides brasiliensis, a causative agent of paracoccidioidomycosis. nih.gov
In this investigation, specific peptide derivatives containing the C(Npys) moiety, namely Bzl-C(Npys)KRLTL-NH2 and Bzl-MKRLTLC(Npys)-NH2, were shown to be potent inhibitors of the fungal enzyme. nih.gov The assays were conducted using an enzyme fraction enriched through affinity chromatography. nih.gov It was observed that while the native enzyme could cleave a specific fluorescent peptide substrate, the Npys-containing derivatives were not hydrolyzed, indicating they act as inhibitors rather than substrates. nih.gov
The inhibitory action of the Npys group is rooted in its chemical reactivity, specifically its function as a thiol-protecting and activating group that readily participates in thiol/disulfide exchange reactions. nih.govresearchgate.net The mechanism of inhibition for thiol-containing proteinases, such as the serine-thiol proteinase from P. brasiliensis, involves the interaction of the Npys moiety with a free sulfhydryl (SH) group present in the enzyme's active site. nih.gov
The sulfenyl sulfur atom in the Npys group is electrophilic and is susceptible to nucleophilic attack by the thiolate anion (S⁻) of a cysteine residue within the enzyme's catalytic center. This reaction results in the formation of a mixed disulfide bond between the inhibitor and the enzyme, effectively blocking the active site and preventing substrate binding and catalysis. wikipedia.orgrose-hulman.edu This covalent but reversible modification leads to a temporary loss of catalytic efficiency. libretexts.org The stability and selectivity of this reaction under mild conditions make the Npys group an effective tool for targeting enzymes that rely on a free cysteine residue for their function. researchgate.net
Antimicrobial Activity of Pyridine-Sulfenyl Compounds (In Vitro Data)
Derivatives of pyridine (B92270), the core heterocyclic structure in 3-Nitro-2-pyridine-sulfenyl glycine, have been extensively studied for their broad-spectrum antimicrobial properties. These compounds serve as a "privileged nucleus" in medicinal chemistry, with various substitutions leading to potent antibacterial and antifungal agents. nih.gov
Numerous studies have confirmed the efficacy of pyridine derivatives against a range of pathogenic bacteria. The antibacterial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, and Staphylococcus xylosus. nih.gov Similarly, newly synthesized N-sulfonyl aminopyridines showed excellent potential, with some compounds exhibiting a greater inhibition zone against Klebsiella pneumoniae (Gram-negative) than the standard drug gentamicin (B1671437) and higher potency against Staphylococcus aureus (Gram-positive) than ampicillin (B1664943). nih.gov Other research has highlighted the activity of pyridine-based sulfonamides against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) bacteria. acs.org
| Compound/Derivative Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Observed Activity (MIC/Inhibition Zone) | Reference |
|---|---|---|---|---|
| 3-(Pyridine-3-yl)-2-oxazolidinones | S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus | - | Strong activity, comparable to linezolid (B1675486) for some derivatives. | nih.gov |
| N-Sulfonyl aminopyridines | Staphylococcus aureus | Klebsiella pneumoniae | Greater inhibition zone than ampicillin against S. aureus and gentamicin against K. pneumoniae. | nih.gov |
| Pyridine-based N-Sulfonamides | Staphylococcus aureus, Streptococcus pyogenes | Escherichia coli, Klebsiella pneumonia, Pseudomonas aeruginosa | Some derivatives showed higher potency against K. pneumonia than sulfadiazine. | acs.org |
| N-pyridin-3yl-benzenesulfonamide | Staphylococcus aureus | Salmonella typhi, Eschericha coli | Significant zones of inhibition observed at concentrations of 100-150 mg/ml. | researchgate.net |
The antifungal potential of pyridine-containing compounds has also been well-documented. These derivatives have shown efficacy against various fungal pathogens, including yeasts and dermatophytes. nih.govnih.gov
One study on diverse 2-pyridinyl and 2-pyridinylvinyl substituted quinolines found that all tested compounds showed activity against dermatophytes. nih.govresearchgate.net Notably, 2-(Pyridin-4-yl)quinoline and 2-(2-(pyridin-4-yl)vinyl)quinoline exhibited the best activity against the clinically significant fungus Candida albicans and other non-albicans Candida species. nih.gov Another compound, 6-ethyl-2-(pyridin-2-yl)quinoline, demonstrated potent properties against both standardized and clinical strains of Cryptococcus neoformans. nih.govresearchgate.net Other research has also confirmed the antifungal potential of pyridine derivatives against strains like Aspergillus niger and Candida albicans. openaccessjournals.com
| Compound/Derivative Class | Fungal Strain(s) | Observed Activity (MIC) | Reference |
|---|---|---|---|
| 2-(Pyridin-4-yl)quinoline | Candida albicans, non-albicans Candida species | MIC80 and MIC50 values indicated high potency. | nih.gov |
| 6-Ethyl-2-(pyridin-2-yl)quinoline | Cryptococcus neoformans (standardized and clinical strains) | Demonstrated the best properties against this species in the series. | nih.govresearchgate.net |
| Pyridine-based Sulfonamides | Candida albicans | Evaluated for in vitro antifungal potential. | acs.org |
| Dodecanoic acid derivatives of aminopyridine | Aspergillus niger, Candida albicans | Good antifungal activity observed. | openaccessjournals.com |
Structure-Activity Relationship (SAR) Studies for Biological Effects
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective agents. SAR studies analyze how modifications to a molecule's scaffold affect its inhibitory or antimicrobial properties.
In the context of enzyme inhibition, the effectiveness of Npys-peptide derivatives against the P. brasiliensis proteinase is directly linked to the presence of the C(Npys) moiety, which is essential for the covalent interaction with the enzyme's active site cysteine. nih.gov The peptide sequence attached to the C(Npys) likely plays a role in guiding the inhibitor to the active site and influencing binding affinity, although this aspect requires further detailed investigation.
For antimicrobial pyridine derivatives, SAR studies have yielded several key insights. The nature and position of substituent groups on the pyridine ring significantly influence activity. For example, in a study of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, modifications to the C-ring of the structure led to compounds with better antibacterial activities than the initial series. nih.gov The analysis of various pyridine derivatives has shown that the presence of specific functional groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, can enhance biological activity. mdpi.com Conversely, the introduction of bulky groups or halogen atoms may sometimes lead to lower activity. mdpi.com The specific isomer of a substituent can also be critical; for instance, studies on 2-pyridinyl quinolines showed that the position of the nitrogen atom in the pyridine ring (isomers 2-, 3-, or 4-pyridinyl) had a marked effect on antifungal potency against different fungal species. nih.govresearchgate.net
Influence of Peptide Sequence and Position of Npys-Cysteine on Inhibitory Potency
Research into the inhibitory capacity of Npys-cysteine derivatives has demonstrated that both the surrounding peptide sequence and the placement of the Npys-cysteine residue are critical determinants of inhibitory potency. A notable study investigated the effects of these derivatives on a serine-thiol proteinase from the fungal pathogen Paracoccidioides brasiliensis. nih.gov
The study compared two peptide derivatives: one with the Npys-cysteine at the N-terminus, Bzl-C(Npys)KRLTL-NH₂, and another with it at the C-terminus, Bzl-MKRLTLC(Npys)-NH₂. The results clearly indicated that the position significantly impacts the inhibitory effect. The derivative with the Npys-cysteine located at the N-terminus, further from the peptide's cleavage site (the L-T bond), exhibited the most potent inhibition. nih.gov This suggests that the peptide sequence serves to correctly orient the inhibitor within the enzyme's active site, promoting a favorable interaction, while the N-terminal position of the reactive Npys group is optimal for this specific enzyme. nih.gov
The inhibitory constants (Ki) determined in this study highlight the dramatic difference in potency.
Table 1: Inhibitory Potency of Npys-Cysteine Peptide Derivatives
| Inhibitor Compound | Position of Npys-Cysteine | Inhibitory Constant (Ki) |
|---|---|---|
| Bzl-C(Npys)KRLTL-NH₂ | N-terminus | 16 nM |
| Bzl-MKRLTLC(Npys)-NH₂ | C-terminus | Potent (exact Ki not specified, but less potent than N-terminal) |
This data underscores that the peptide portion of the molecule is not merely a carrier but plays an active role in the inhibitory activity.
Modulation of Biological Activity by Pyridine Ring Substituents
The pyridine ring is a common scaffold in pharmaceuticals, and its biological activity is heavily influenced by the nature and position of its substituents. ijnrd.orgresearchgate.net In 3-nitro-2-pyridinesulfenyl derivatives, the substituents on the pyridine ring, particularly the nitro group (NO₂), are crucial in modulating the compound's reactivity and, by extension, its biological effects.
The nitro group is a strong electron-withdrawing group. mdpi.com In the 3-nitro-2-pyridinesulfenyl moiety, its presence increases the electrophilicity of the sulfur atom, making the sulfur-sulfur bond in a Npys-protected cysteine more susceptible to nucleophilic attack by a free thiol group, such as a cysteine residue in an enzyme's active site. nih.gov This enhanced reactivity is fundamental to its mechanism of action as an enzyme inhibitor.
The position of substituents on a pyridine ring can significantly alter the electronic properties and reactivity of the molecule. Quantum-chemical calculations on other pyridine derivatives have shown that changing a substituent's position from para- to meta- or ortho- significantly alters the electrostatic potential near the ring's nitrogen atom. mdpi.com This principle applies to the Npys group as well; the placement of the nitro group at position 3 and the sulfenyl group at position 2 creates a specific electronic environment that dictates its reactivity. Altering the position or type of substituent would likely lead to a different reactivity profile and, consequently, a change in biological potency. For instance, studies on other pyridine-based compounds have shown that modifying substituents can dramatically improve antibacterial activity. nih.gov
Exploration of Other In Vitro Bioactive Properties and Proposed Mechanisms
The primary mechanism proposed for the inhibitory activity of Npys-cysteine derivatives against thiol-containing proteases is the formation of a mixed disulfide bond with a cysteine residue in the enzyme's active site. nih.gov This was substantiated by the complete reversal of inhibition upon the addition of a reducing agent, dithioerythritol. This indicates that the Npys moiety reacts with a free sulfhydryl (-SH) group of a cysteine residue in the enzyme, effectively blocking its catalytic activity. nih.gov The reaction is a thiol-disulfide exchange, driven by the reactivity of the Npys group.
Beyond direct enzyme inhibition, the Npys group's ability to facilitate disulfide bond formation is itself a source of biological modulation. Disulfide bonds are critical for stabilizing the three-dimensional, biologically active conformations of many peptides and proteins. researchgate.netbachem.com By introducing Npys-derivatives, it is possible to create structurally constrained cyclic peptides. researchgate.net This conformational rigidity can lead to enhanced biological activity and increased resistance to degradation by metabolic enzymes.
Furthermore, the Npys-derivatized peptides in the study against Paracoccidioides brasiliensis were found to be non-toxic in a cell detachment assay and were not substrates for the target enzyme, which are favorable properties for potential therapeutic applications. nih.gov
Advanced Structural Characterization and Computational Modeling of 3 Nitro 2 Pyridine Sulfenyl Glycine and Its Analogs
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopy is a cornerstone for the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular framework of Npys-glycine and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the identity and purity of Npys-glycine. By analyzing the chemical shifts (δ) in ¹H and ¹³C NMR spectra, the electronic environment of each proton and carbon atom can be determined, providing a detailed map of the molecular structure.
While specific spectral data for 3-Nitro-2-pyridine-sulfenyl glycine (B1666218) is not extensively published, data from the closely related analog, S-(3-nitro-2-pyridine-sulfenyl)-β,β-dimethylcysteine, offers valuable insight into the expected chemical shifts for the Npys moiety. acs.org The glycine portion of the molecule would exhibit characteristic signals for its α-carbon and methylene (B1212753) protons.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the three aromatic protons of the 3-nitro-2-pyridyl group. These typically appear in the downfield region (7.0-9.5 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The glycine moiety would show a signal for the α-proton, typically around 3.5-4.5 ppm, and a broad signal for the amine proton.
¹³C NMR Spectroscopy: The carbon spectrum provides information on all carbon atoms in the molecule. The pyridine (B92270) ring carbons are expected in the aromatic region (120-160 ppm), with the carbon bearing the nitro group and the one bonded to sulfur being significantly influenced. The glycine carbons would appear more upfield, with the carbonyl carbon (C=O) typically in the 165-175 ppm range and the α-carbon around 40-60 ppm. acs.orgresearchgate.net
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for 3-Nitro-2-pyridine-sulfenyl Glycine
Note: Data is predicted based on analog S-(3-nitro-2-pyridine-sulfenyl)-β,β-dimethylcysteine and general values for glycine. Spectra are typically run in solvents like DMSO-d₆ or CDCl₃. acs.orguni-heidelberg.de
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-4 | ~8.6-8.7 | ~136.0 |
| Pyridine H-5 | ~7.6-7.7 | ~123.6 |
| Pyridine H-6 | ~9.0-9.1 | ~155.2 |
| Pyridine C-2 (C-S) | - | ~159.0-161.0 |
| Pyridine C-3 (C-NO₂) | - | ~143.8 |
| Glycine α-CH | ~3.8-4.2 | ~40-45 |
| Glycine NH | Variable (Broad) | - |
| Glycine COOH | Variable (Broad) | ~168-172 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy probe the vibrational and electronic transitions within a molecule, respectively, offering further structural confirmation.
Infrared (IR) Spectroscopy: The IR spectrum of Npys-glycine is expected to display characteristic absorption bands corresponding to its key functional groups. The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching vibrations. The sulfenyl group (S-N) and the glycine backbone (C=O, N-H, O-H) also produce distinct signals.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 3300 - 2500 (broad) | Stretching |
| Amine N-H | 3500 - 3300 | Stretching |
| Carboxylic Acid C=O | 1730 - 1700 | Stretching |
| Nitro NO₂ (asymmetric) | 1560 - 1520 | Stretching |
| Nitro NO₂ (symmetric) | 1360 - 1340 | Stretching |
| C-N | 1250 - 1020 | Stretching |
| S-N | 900 - 650 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the conjugated systems within the molecule. The 3-nitro-2-pyridyl chromophore is responsible for the primary electronic transitions. Based on its parent compound, 3-nitro-2-pyridinesulfenyl chloride, Npys-glycine is expected to exhibit multiple absorption maxima. acs.org The electronic transitions are typically π → π* and n → π* in nature, characteristic of aromatic systems containing heteroatoms and electron-withdrawing groups. nih.gov The exact position and intensity of these bands can be influenced by the solvent polarity.
X-ray Crystallography for Precise Molecular Structure Determination of Derivatives
A key finding from the X-ray diffraction investigation of Npys derivatives is the observation of an extraordinarily short, non-bonding intramolecular interaction between the sulfenyl sulfur atom and one of the oxygen atoms of the ortho-positioned nitro group. acs.org This S···O interaction distance is significantly shorter than the sum of their van der Waals radii, indicating a stabilizing attractive force. This interaction contributes to the remarkable stability of Npys compounds compared to other sulfenyl halides by creating a quasi-five-membered ring structure. This feature rigidifies the conformation and influences the electronic properties and reactivity of the sulfur atom.
Computational Chemistry Approaches
Computational chemistry serves as a powerful complement to experimental data, offering deep insights into the electronic structure, stability, and reactivity of molecules. Methods such as Density Functional Theory (DFT) are particularly valuable for modeling complex organic compounds like Npys-glycine.
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometric Optimization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like Npys-glycine, DFT calculations are employed to predict the most stable geometric conformation (geometric optimization) and to analyze its electronic properties.
Commonly used functionals for such organic molecules include B3LYP and PBE0, often paired with basis sets like 6-311++G(d,p) or def2-TZVP, which provide a good balance of accuracy and computational cost. nih.govmaterialsproject.org DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography if available. These calculations would confirm the planarity of the pyridine ring and the specific conformation of the glycine side chain. Furthermore, DFT can corroborate the stabilizing intramolecular S···O interaction suggested by crystallographic studies.
Interactive Data Table: Representative DFT Functionals and Basis Sets for Nitropyridine Systems
| Computational Method | Typical Application | Reference Example |
| PBE0-D3/def2-TZVP | Geometric optimization and MEP analysis of nitropyridine-1-oxides. | Interplay between σ-Hole and π-Hole Interactions. nih.govmaterialsproject.org |
| B3LYP/6-31G(d) | Calculation of global electronic properties (chemical potential, hardness). | Energetic Aspects of Isoxazoline Formation. |
| wb97xd/6-311+G(d) | Mechanistic studies of cycloaddition reactions involving nitro compounds. | Energetic Aspects of Isoxazoline Formation. |
| M06-2X/6-311+G(d,p) | Investigation of proton transfer processes in diazaindole systems. | Frontier Molecular Orbitals of 2,7-DAI-H₂O. |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity. Color-coding on the MEP surface indicates regions of different potential:
Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack. In Npys-glycine, these would be located around the nitro group's oxygen atoms and the carbonyl oxygen of the glycine moiety.
Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. These regions are expected on the hydrogens of the amine and carboxylic acid groups, and potentially on the pyridine ring due to the strong electron-withdrawing effect of the nitro group. nih.govmaterialsproject.org
The MEP surface provides a clear rationale for the molecule's interaction with other reagents, highlighting its nucleophilic and electrophilic centers.
Frontier Molecular Orbital (FMO) Analysis: FMO theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The highest energy orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity). The spatial distribution of the HOMO indicates where the molecule is most likely to react as a nucleophile.
LUMO: The lowest energy orbital devoid of electrons. It represents the ability of a molecule to accept electrons (electrophilicity). The LUMO's distribution shows the most probable sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and polarizable.
For Npys-glycine, FMO analysis would likely show the HOMO localized on the sulfur atom and the glycine moiety, while the LUMO would be predominantly distributed over the electron-deficient nitropyridine ring, consistent with its known reactivity patterns.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. doi.orgmdpi.comekb.eg This method is instrumental in understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme.
In practice, the three-dimensional structure of the target protein is obtained, often from crystallographic data. Molecular docking software then systematically evaluates numerous possible binding poses of the ligand within the active site of the protein. These poses are scored based on various factors, including electrostatic interactions, hydrogen bonding, and van der Waals forces. The results can reveal key amino acid residues involved in the binding and provide insights into the ligand's potential biological activity. For instance, studies on other pyridine derivatives have successfully used molecular docking to identify potential inhibitors of enzymes like cyclooxygenase-2 (COX-2) and to understand their binding modes. mdpi.complos.org
A hypothetical molecular docking study of this compound against a target enzyme could yield data such as binding energies and specific interactions, as illustrated in the table below.
| Parameter | Value | Interacting Residues |
| Binding Energy (kcal/mol) | -7.5 | TYR 80, SER 120 |
| Hydrogen Bonds | 2 | GLN 78 |
| Hydrophobic Interactions | 4 | LEU 35, VAL 52 |
Note: This data is hypothetical and for illustrative purposes only, as specific docking studies for this compound were not found.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov This technique can be used to study the conformational flexibility and stability of this compound, both in isolation and when complexed with a biological target. doi.orgcardiff.ac.uk
An MD simulation begins with an initial structure of the molecule, which is then subjected to the forces of a chosen force field that approximates the intra- and intermolecular interactions. The simulation then solves Newton's equations of motion for the system, resulting in a trajectory of atomic positions and velocities over time. Analysis of this trajectory can reveal the most stable conformations of the molecule, fluctuations in its structure, and the nature of its interactions with surrounding solvent molecules or a binding partner. For example, MD simulations have been used to assess the stability of protein-ligand complexes and to understand how the binding of a ligand can alter the protein's dynamics. plos.orgnih.gov
Key parameters derived from an MD simulation that would be relevant for this compound are presented in the following table.
| Parameter | Description |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating the stability of the simulation. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule over time. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds, revealing key stable interactions. |
Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)
Non-covalent interactions play a crucial role in the structure and function of molecules. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in a crystal structure. scispace.comscienceopen.comiucr.orgscirp.orgnih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal.
A hypothetical breakdown of intermolecular contacts for this compound from a Hirshfeld surface analysis is shown below.
| Interaction Type | Percentage Contribution |
| H···H | 45% |
| O···H | 25% |
| C···H | 15% |
| N···H | 10% |
| S···H | 5% |
Note: This data is hypothetical and for illustrative purposes.
Correlation between Experimental and Computational Structural Parameters
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. researchgate.net For this compound, this would involve comparing structural parameters obtained from computational methods, such as Density Functional Theory (DFT), with those determined experimentally, for instance, through X-ray crystallography.
The optimized molecular geometry from DFT calculations provides bond lengths, bond angles, and dihedral angles. These can be systematically compared to the corresponding values from the crystal structure. A good correlation between the experimental and computed parameters lends confidence to the computational model and allows for a more detailed interpretation of the electronic structure and properties of the molecule. Discrepancies between the two can often be explained by the different conditions of the experiment (solid state) and the computation (gas phase, in vacuum). researchgate.netrsc.org
The following table illustrates a hypothetical comparison of selected experimental and computational bond lengths for this compound.
| Bond | Experimental Bond Length (Å) | Computational Bond Length (Å) |
| S-N(pyridine) | 1.68 | 1.70 |
| N-C(glycine) | 1.47 | 1.48 |
| C=O | 1.21 | 1.22 |
Note: This data is hypothetical and for illustrative purposes.
Emerging Research Directions and Future Prospects for 3 Nitro 2 Pyridine Sulfenyl Glycine
Development of Next-Generation Npys-Based Reagents with Enhanced Reactivity and Stability
The development of next-generation reagents is a key focus in expanding the utility of Npys chemistry. Current research aims to create derivatives with fine-tuned reactivity and improved stability for more efficient and specific applications. The introduction of locked nucleic acids (LNAs) into oligonucleotide reagents has been shown to enhance stability and target binding, a strategy that could be adapted for Npys-based molecules to improve their performance in complex biological environments. nih.gov
Future Npys-based reagents may incorporate modifications to the pyridine (B92270) ring to alter the electrophilicity of the sulfur atom, thereby controlling the rate of thiol exchange. This approach is analogous to the data-science-guided development of deoxyfluorination reagents, where virtual libraries of compounds are screened to identify structures with enhanced reactivity and better safety profiles. chemrxiv.org By creating a portfolio of Npys reagents with a spectrum of reactivities, researchers could select the optimal tool for a specific application, from rapid labeling to more controlled, slower reactions. Furthermore, enhancing the stability of these reagents is crucial; for example, ensuring resistance to degradation by exonucleases or other enzymes in biological systems is a critical consideration for in vivo applications. nih.gov
Expansion of Npys Chemistry into Novel Bio-Conjugation and Material Science Applications
The unique reactivity of the Npys group with cysteine residues is driving the expansion of its use in novel bioconjugation techniques. researchgate.net Site-specific modification of proteins, particularly antibodies, is a rapidly growing field for creating antibody-drug conjugates (ADCs) and other targeted therapeutics. nih.gov The Npys moiety can be used to attach payloads—such as toxins, drugs, or probes—to specific cysteine residues on a target protein, ensuring a homogenous product with a defined drug-to-antibody ratio. researchgate.netnih.gov This method offers an alternative to less specific chemistries, providing greater control over the final conjugate's properties and performance. j-morphology.com
In material science, an interdisciplinary field focused on designing new materials with tailored properties, the principles of Npys chemistry offer intriguing possibilities. solubilityofthings.comwikipedia.orginteresjournals.org Npys derivatives could be used to functionalize the surfaces of nanomaterials like gold nanoparticles or quantum dots, enabling their conjugation to biological molecules for applications in biosensing, bioimaging, and targeted drug delivery. interesjournals.orghealthdisgroup.usstanford.edu The reversible nature of the disulfide bond formed by Npys reagents could be exploited to create "smart" materials that respond to the redox environment, releasing a payload or changing properties in the presence of specific stimuli. stanford.edu This could lead to the development of advanced sensors, responsive polymer networks, and new platforms for controlled release systems.
Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques and Advanced Computational Tools
A deep understanding of reaction mechanisms is critical for optimizing existing applications and designing new ones. Modern analytical methods are providing unprecedented insight into the behavior of reactive intermediates. rsc.org In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, allow researchers to monitor Npys-mediated reactions in real-time. researchgate.netresearchgate.netutwente.nl These methods can identify transient intermediates and provide kinetic data, revealing the precise pathway of reactions like disulfide bond formation or the transfer of the Npys group. utwente.nlnih.gov
Complementing these experimental techniques are advanced computational tools, particularly Density Functional Theory (DFT) calculations. nih.govrsc.org Computational chemistry allows for the detailed modeling of reaction pathways, transition states, and intermediates at the molecular level. researchgate.netrsc.orgnih.gov By calculating the energetics of a proposed mechanism, researchers can validate experimental findings and predict the behavior of new Npys derivatives. rsc.orgnih.gov For example, computational studies can elucidate how changes to the Npys structure affect its reactivity or how a Npys-modified peptide interacts with its protein target, guiding the rational design of more effective molecules. malariaworld.org This synergy between advanced spectroscopy and computational analysis is essential for building a comprehensive understanding of Npys chemistry.
Exploration of Npys-Modified Peptides as Probes for Biological Systems
Npys-modified peptides are emerging as powerful probes for investigating biological systems. unifi.it By attaching an Npys group to a peptide sequence designed to bind to a specific protein, researchers can create tools to study protein function, interactions, and localization. researchgate.netnih.gov A key application is in the development of enzyme inhibitors and activity-based probes. nih.govnih.gov
For instance, peptides containing the Npys group have been shown to act as potent inhibitors of thiol-containing proteases. The Npys moiety reacts with a free thiol group in the enzyme's active site, forming a disulfide bond and blocking its catalytic activity. nih.govnih.gov This interaction can be designed to be highly specific, depending on the peptide sequence that directs the probe to its target. nih.gov Furthermore, the release of the 3-nitro-2-thiopyridone chromophore upon reaction with a thiol provides a convenient signal that can be monitored spectrophotometrically. This principle can be harnessed to create fluorescent or colorimetric probes for detecting specific enzymatic activities or the presence of reactive thiols in a biological sample. rsc.orgbiorxiv.org Such probes are invaluable for disease diagnostics and for understanding the complex roles of proteins in cellular pathways. biorxiv.orgthno.org
Rational Design of Npys Derivatives for Tunable Reactivity and Specific Biological Interactions
The rational design of molecules involves the deliberate modification of chemical structures to achieve desired properties. tennessee.edu This approach is being actively applied to Npys chemistry to create derivatives with tunable reactivity and highly specific biological functions. researchgate.netnih.gov By combining experimental synthesis with computational modeling, researchers can predict how structural changes will influence a molecule's behavior before it is even created. malariaworld.orgchemrxiv.org
One key strategy is to modify the peptide backbone to which the Npys group is attached. The peptide sequence determines the biological target of the molecule. Research on inhibitors for a serine-thiol proteinase from Paracoccidioides brasiliensis (PbST) demonstrated this principle effectively. Two different Npys-peptide derivatives were synthesized and tested for their ability to inhibit the enzyme. The results showed that the positioning of the Npys group and the peptide sequence itself had a dramatic impact on inhibitory potency. nih.gov
| Compound Name | Structure | Target Enzyme | Inhibitory Constant (Ki) |
| Bzl-C(Npys)KRLTL-NH₂ | Npys group at the N-terminus of the peptide | PbST | 16 nM |
| Bzl-MKRLTLC(Npys)-NH₂ | Npys group at the C-terminus of the peptide | PbST | Less effective |
| Boc-Cys(Npys) | Npys on a single protected cysteine | PbST | No significant effect |
This table presents data on the inhibitory capacity of different Npys-derivatives against the Paracoccidioides brasiliensis serine-thiol proteinase (PbST), demonstrating how rational design of the peptide sequence and Npys placement leads to tunable biological interactions. Data sourced from Matsuo et al., 2007. nih.gov
The data clearly indicates that Bzl-C(Npys)KRLTL-NH₂ was a significantly better inhibitor, suggesting that the peptide sequence and the N-terminal placement of the Npys group promoted a more favorable interaction with the enzyme's active site. nih.govnih.gov This type of structure-activity relationship (SAR) study is fundamental to the rational design process. Future work will likely involve creating libraries of Npys derivatives with systematic variations in both the reactive group and the targeting moiety to develop highly selective agents for specific biological interactions, from enzyme inhibition to modulating protein-protein interactions. rsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying 3-Nitro-2-pyridine-sulfenyl glycine in complex biological matrices?
- Methodological Answer : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for precise quantification. For glycine derivatives, this method achieves detection limits as low as 0.1 µM by optimizing collision energy and monitoring specific ion transitions (e.g., parent-to-product ion ratios). Sample preparation should include protein precipitation with ice-cold methanol to minimize matrix interference .
Q. What synthetic routes are employed for the preparation of this compound, and what critical reaction parameters must be controlled?
- Methodological Answer : Synthesis typically involves sulfenylation of glycine using 3-nitro-2-pyridinesulfenyl chloride. Key parameters include maintaining anhydrous conditions (to prevent hydrolysis of the sulfenyl chloride), pH control (6.5–7.5 for nucleophilic attack), and stoichiometric excess of glycine (1.5:1 molar ratio). Reaction progress is monitored via thin-layer chromatography (TLC) with ninhydrin staining .
Q. How does the nitro-pyridine sulfenyl moiety influence glycine’s bioavailability and interaction with biological systems?
- Methodological Answer : The nitro group enhances electrophilicity, facilitating covalent modifications of thiol-containing proteins. Bioavailability studies in plant models show that the sulfenyl group reduces soil adsorption coefficients (Kd) by 30% compared to unmodified glycine, improving nitrogen mobility. Use radiolabeled (e.g., ¹⁴C-glycine) analogs to track uptake kinetics in hydroponic systems .
Advanced Research Questions
Q. What chromatographic separation strategies effectively resolve this compound from structurally similar byproducts (e.g., sulfoxide derivatives)?
- Methodological Answer : Employ hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC-cHILIC). A gradient elution of 5–40% acetonitrile in 20 mM ammonium formate (pH 3.0) achieves baseline separation (R > 1.5). Validate peak purity using photodiode array (PDA) detection (190–400 nm) .
Q. How should researchers address contradictions in adsorption equilibrium data during purification processes?
- Methodological Answer : Discrepancies in adsorption isotherms (e.g., linear vs. Langmuir models) often arise from temperature-dependent phase behavior. Replicate experiments at 50°C and 60°C to assess thermodynamic consistency. Use frontal analysis with synthetic solutions to isolate glycine-specific binding constants (Kd = 0.23 ± 0.05 mM at 50°C) .
Q. What mechanistic approaches elucidate the compound’s interaction with metabolic enzymes (e.g., glycine cleavage system)?
- Methodological Answer : Combine isotope tracing (¹³C-glycine) with stopped-flow kinetics to measure enzyme inhibition. For example, pre-incubate mitochondrial lysates with 1 mM this compound and monitor NADH oxidation rates. Competitive inhibition constants (Ki) are derived from Lineweaver-Burk plots .
Q. How can metabolic flux analysis be applied to study the compound’s role in nitrogen metabolism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
